2-(Piperidin-1-YL)anthracene-9,10-diol
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Overview
Description
2-(Piperidin-1-YL)anthracene-9,10-diol is a compound that features an anthracene core substituted with a piperidine ring at the 2-position and hydroxyl groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-YL)anthracene-9,10-diol typically involves the functionalization of anthracene derivatives. One common method is the nucleophilic substitution reaction where a piperidine ring is introduced at the 2-position of anthracene-9,10-diol. The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactions or batch processing with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-YL)anthracene-9,10-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Piperidin-1-YL)anthracene-9,10-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological systems due to its structural similarity to certain bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-YL)anthracene-9,10-diol is not fully understood, but it is believed to interact with various molecular targets through its piperidine and anthracene moieties. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the anthracene core can participate in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)anthracene-9,10-dione: Similar structure but with ketone groups instead of hydroxyl groups.
9,10-Diphenylanthracene: Lacks the piperidine ring but has phenyl groups at the 9 and 10 positions.
Anthracene-9,10-diol: Lacks the piperidine ring.
Uniqueness
2-(Piperidin-1-YL)anthracene-9,10-diol is unique due to the presence of both the piperidine ring and hydroxyl groups on the anthracene core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic electronics and medicinal chemistry .
Properties
CAS No. |
88299-45-0 |
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Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-piperidin-1-ylanthracene-9,10-diol |
InChI |
InChI=1S/C19H19NO2/c21-18-14-6-2-3-7-15(14)19(22)17-12-13(8-9-16(17)18)20-10-4-1-5-11-20/h2-3,6-9,12,21-22H,1,4-5,10-11H2 |
InChI Key |
LKLAPPALMPTEDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)O)O |
Origin of Product |
United States |
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